2-Methylquinoline-5-sulfonic acid
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Overview
Description
2-Methylquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a methyl group at the second position and a sulfonic acid group at the fifth position on the quinoline ring. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-5-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylquinoline. This process typically uses sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring.
Industrial Production Methods
For industrial production, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-sulfonic acid derivatives, while reduction can produce sulfonamide compounds.
Scientific Research Applications
2-Methylquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases like malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Quinoline-5-sulfonic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
2-Methylquinoline-6-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity and applications.
Uniqueness
2-Methylquinoline-5-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88551-85-3 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-methylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-8-9(11-7)3-2-4-10(8)15(12,13)14/h2-6H,1H3,(H,12,13,14) |
InChI Key |
QZNQYKSCUCTMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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